methyl 3-iodo-1H-indole-2-carboxylate
Overview
Description
Methyl 3-iodo-1H-indole-2-carboxylate, or MIIC, is an organic compound used in a variety of scientific research applications. MIIC is a versatile compound that has been used in medical, biochemical, and pharmaceutical research, as well as in the synthesis of other molecules.
Scientific Research Applications
For instance, one study reported an efficient procedure to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Another application of indole derivatives is in the inhibition of HIV-1 integrase . Indole-2-carboxylic acid derivative was found to effectively inhibit the strand transfer of HIV-1 integrase .
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Synthesis of Dibromophakellin and Analogs : Indole-2-carboxylic acid, a similar compound, has been used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
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Preparation of Renieramycin G Analogs : Indole-2-carboxylic acid is also used for the stereoselective preparation of renieramycin G analogs .
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Development of Antihypertriglyceridemic Agents : Ethyl indole-2-carboxylate, another similar compound, has been used in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides, which have shown potent antihypertriglyceridemic activity .
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Inhibition of Human Reticulocyte 15-Lipoxygenase-1 : Ethyl indole-2-carboxylate has also been used in the development of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .
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Antiproliferative Agent Against Human Leukemia K562 Cells : Ethyl indole-2-carboxylate has shown potential as an antiproliferative agent against human leukemia K562 cells .
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Synthesis of Functionalized 2-Methyl-1H-Indole-3-Carboxylate Derivatives : An efficient procedure has been reported to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines .
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Synthesis of Selected Alkaloids : Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
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Microwave-Assisted Synthesis : An efficient procedure has been reported to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
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Total Synthesis of (±)-Dibromophakellin and Analogs : Indole-2-carboxylic acid, a similar compound, has been used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
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Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine : Indole-2-carboxylic acid is also used for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
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Stereoselective Preparation of Renieramycin G Analogs : Indole-2-carboxylic acid is used for the stereoselective preparation of renieramycin G analogs .
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Development of Antihypertriglyceridemic Agents : Ethyl indole-2-carboxylate, another similar compound, has been used in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides, which have shown potent antihypertriglyceridemic activity .
properties
IUPAC Name |
methyl 3-iodo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUCSGICMRIPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363368 | |
Record name | methyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-iodo-1H-indole-2-carboxylate | |
CAS RN |
534595-85-2 | |
Record name | methyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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